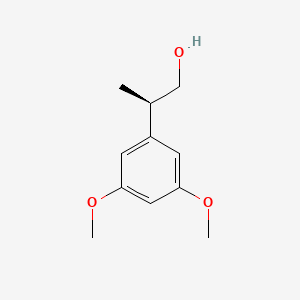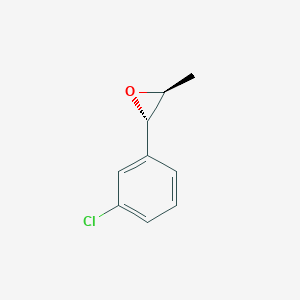
(2S,3S)-2-(3-Chlorophenyl)-3-methyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2S,3S)-2-(3-Chlorophenyl)-3-methyloxirane” is a chemical compound . It is also known as "(2S,3S)-Hydroxybupropion hydrochloride" .
Synthesis Analysis
The enantioselective synthesis of the (R,R)- and (S,S)-enantiomers of 1 from commercially available 3-chlorocinnamic acid is reported . The Sharpless asymmetric epoxidation was used to establish the stereocenters in the synthesis of both enantiomers of 1 .Molecular Structure Analysis
The molecular formula of “(2S,3S)-2-(3-Chlorophenyl)-3-methyloxirane” is C13H18ClNO2 . The molecular weight is 255.741 .Chemical Reactions Analysis
The key step in the synthesis sequence is the Sharpless asymmetric epoxidation (SAE) of 3 . Both (R,R)-4 and its enantiomer were prepared by SAE in greater than 84% ee when cumene hydroperoxide was used as oxidant . The epoxide (R,R)-4 was cleaved with guaiacol to give diol (S,R)-5 .Wissenschaftliche Forschungsanwendungen
Cytochrome P450 Isozyme Inhibition
(2S,3S)-2-(3-Chlorophenyl)-3-methyloxirane, under similar structures, has been studied for its interaction with cytochrome P450 isozymes. For example, Tridiphane, a structurally related compound, has demonstrated inhibitory effects on the monooxygenase activity of mouse hepatic cytochrome P450 isozymes. This inhibition was evident with hepatic microsomes and purified P450 enzymes from phenobarbitol-treated mice. Tridiphane acted as a competitive inhibitor, suggesting potential applications in understanding enzyme inhibition mechanisms (Moreland, Novitzky, & Levi, 1989).
Environmental Toxicology
Related compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), have been the subject of extensive research in environmental toxicology. Studies have focused on the toxicity and mutagenicity of these compounds in natural environments, contributing to a broader understanding of their impact on non-target species and ecosystem health (Zuanazzi, Ghisi, & Oliveira, 2020).
Metabolic Detoxification
In a study related to Chloroprene, a chemical with a similar oxirane structure, detoxication pathways involving glutathione and epoxide hydrolase were investigated. This research provides insights into the metabolism and detoxification mechanisms of compounds with oxirane structures, which can be relevant for (2S,3S)-2-(3-Chlorophenyl)-3-methyloxirane (Munter et al., 2003).
Molecular Toxicology
Research on isoprene, a compound structurally related to (2S,3S)-2-(3-Chlorophenyl)-3-methyloxirane, has contributed to understanding its molecular toxicology. This includes the study of its metabolism involving cytochrome P450-dependent monooxygenases and the formation of potentially mutagenic epoxides (Watson et al., 2001).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(2R,3S)-2-(3-chlorophenyl)-3-methyloxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-6-9(11-6)7-3-2-4-8(10)5-7/h2-6,9H,1H3/t6-,9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEJBHVLGLPIFE-RCOVLWMOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](O1)C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-2-(3-Chlorophenyl)-3-methyloxirane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-2-{[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/structure/B2398827.png)
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2398829.png)
![1-(6-ethoxybenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one](/img/structure/B2398830.png)
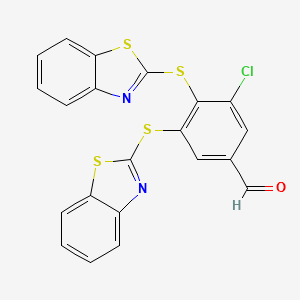
![3-(dimethylamino)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]acrylonitrile](/img/structure/B2398833.png)


![4-(N,N-dimethylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2398840.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxybenzamide](/img/structure/B2398841.png)
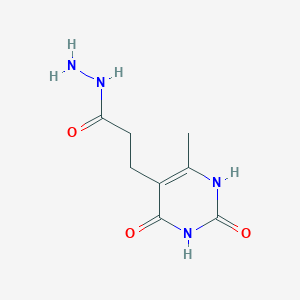
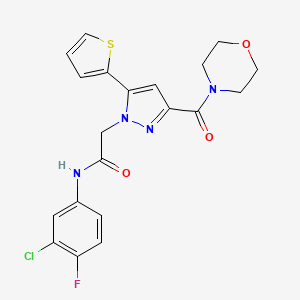
![5-[3-(Dimethylamino)propyl]-1,3,5-triazinane-2-thione](/img/structure/B2398846.png)

